molecular formula C13H21N B6335828 2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole CAS No. 1422518-49-7

2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole

Cat. No.: B6335828
CAS No.: 1422518-49-7
M. Wt: 191.31 g/mol
InChI Key: BDWOTXVKHPZDNA-UHFFFAOYSA-N
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Description

2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole is a heterocyclic compound that features a seven-membered ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for constructing pyrrole rings, which can be adapted for the synthesis of this compound . The reaction typically involves the condensation of 2,5-dimethoxytetrahydrofuran with suitable amines in the presence of a catalyst such as iron(III) chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alkanes .

Scientific Research Applications

2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(sec-Butyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its seven-membered ring fused to a pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-butan-2-yl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-10(2)13-9-11-7-5-4-6-8-12(11)14-13/h9-10,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDWOTXVKHPZDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(N1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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